![molecular formula C39H59N9O9S B3029847 L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-lysyl-L-lysine CAS No. 80237-40-7](/img/structure/B3029847.png)
L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-lysyl-L-lysine
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Description
L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-lysyl-L-lysine, also known as YGGFMK, is a peptide consisting of six amino acids. It has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Enkephalin and Opiate Agonist Activity
L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-lysyl-L-lysine has been synthesized and purified, showing characteristics identical to enkephalin, a material from porcine brain with receptor-mediated opiate agonist activity. This highlights its potential significance in neurological research and understanding opiate receptors (Bower, Guest, & Morgan, 1976).
Peptidase Studies
Research on a peptidase from pig thyroid glands demonstrated the hydrolysis of various peptides, including those with aromatic amino acids like L-tyrosyl, indicating the importance of such peptides in enzymatic studies and thyroid gland research (Menzies & McQuillan, 1967).
Nutritional and Medicinal Aspects
The nutritional value of d-amino acids and peptides, including L-lysine and L-phenylalanine, was studied in mice, indicating the biological utilization of these compounds. This research is vital for understanding the nutritional and medicinal properties of amino acids and peptides (Friedman & Levin, 2012).
Bio-Inspired Hybrid Fibers
In a study on the synthesis of enzymatically crosslinkable peptide-poly(L-lysine) conjugates, the tetrapeptide Lys-Gly-Tyr-Gly was used, demonstrating applications in creating bio-inspired materials with improved mechanical strength (Tonegawa et al., 2004).
Copper(II) Dipeptide Complex Studies
Copper(II) complexes of peptides including L-lysyl-L-tyrosine were studied, showing that the lysine and tyrosine moieties can act as bridges in these complexes. This research is significant in understanding the chemistry of metal-peptide interactions (Radomska, Sóvágó, & Kiss, 1990).
Pancreas Alanine Aminopeptidase Study
The action of human pancreas alanine aminopeptidase on biologically active peptides was investigated. Peptides like methionyl-lysyl-bradykinin were studied, providing insights into the enzyme's role in metabolism and potential medical applications (Sidorowicz, Zownir, & Behal, 1981).
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59N9O9S/c1-58-20-17-30(37(54)46-29(11-5-7-18-40)36(53)48-31(39(56)57)12-6-8-19-41)47-38(55)32(22-25-9-3-2-4-10-25)45-34(51)24-43-33(50)23-44-35(52)28(42)21-26-13-15-27(49)16-14-26/h2-4,9-10,13-16,28-32,49H,5-8,11-12,17-24,40-42H2,1H3,(H,43,50)(H,44,52)(H,45,51)(H,46,54)(H,47,55)(H,48,53)(H,56,57)/t28-,29-,30-,31-,32-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSDYFSOAFUPQC-XDIGFQIYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N9O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724221 |
Source
|
Record name | L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-lysyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
830.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-lysyl-L-lysine | |
CAS RN |
80237-40-7 |
Source
|
Record name | L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-lysyl-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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